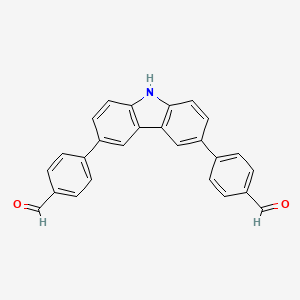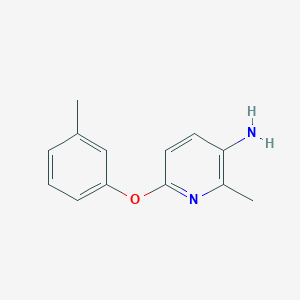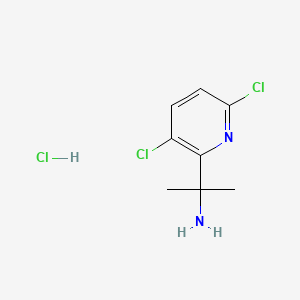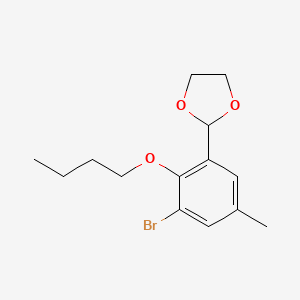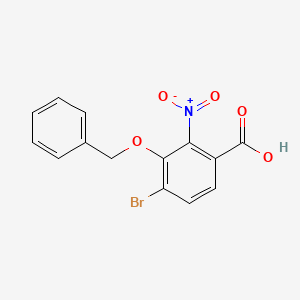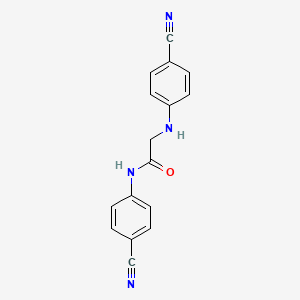![molecular formula C53H74BrO2PPd B14771868 Bromo(4-butylphenyl)[2-(di-1-adamantylphosphino)-3,6-dimethoxy-2', 4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B14771868.png)
Bromo(4-butylphenyl)[2-(di-1-adamantylphosphino)-3,6-dimethoxy-2', 4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
bis(adamantan-1-yl)[3,6-dimethoxy-2’,4’,6’-tris(propan-2-yl)-[1,1’-biphenyl]-2-yl]phosphane; bromo(4-butylphenyl)palladium: is a complex organometallic compound. This compound is notable for its unique structure, which combines adamantane derivatives with palladium, making it a subject of interest in various fields of scientific research, including catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(adamantan-1-yl)[3,6-dimethoxy-2’,4’,6’-tris(propan-2-yl)-[1,1’-biphenyl]-2-yl]phosphane; bromo(4-butylphenyl)palladium typically involves multi-step organic synthesis. The adamantane derivatives are first prepared through a series of reactions, including alkylation and halogenation. The biphenyl phosphane ligand is synthesized separately, often involving the use of Grignard reagents and subsequent functional group transformations. The final step involves the coordination of the palladium center with the prepared ligands under controlled conditions, such as inert atmosphere and specific temperature ranges .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moieties, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the palladium center, altering its oxidation state and potentially leading to different catalytic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Reduced palladium complexes.
Substitution: Substituted biphenyl phosphane derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions, which are essential in the synthesis of complex organic molecules .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound, particularly its interactions with biological macromolecules and its potential as a therapeutic agent .
Industry: In the industrial sector, the compound’s catalytic properties are leveraged in the production of pharmaceuticals, agrochemicals, and fine chemicals .
Mécanisme D'action
The mechanism by which bis(adamantan-1-yl)[3,6-dimethoxy-2’,4’,6’-tris(propan-2-yl)-[1,1’-biphenyl]-2-yl]phosphane; bromo(4-butylphenyl)palladium exerts its effects involves the coordination of the palladium center with substrates, facilitating various chemical transformations. The adamantane moieties provide steric hindrance, enhancing the selectivity of the reactions. The biphenyl phosphane ligand stabilizes the palladium center, allowing it to participate in catalytic cycles efficiently.
Comparaison Avec Des Composés Similaires
[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide: This compound shares a similar biphenyl phosphane ligand but differs in the metal center and its applications.
Adamantane-Derived Schiff Bases: These compounds also feature adamantane moieties and are used in various therapeutic applications.
Propriétés
Formule moléculaire |
C53H74BrO2PPd |
|---|---|
Poids moléculaire |
960.4 g/mol |
Nom IUPAC |
bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);butylbenzene |
InChI |
InChI=1S/C43H61O2P.C10H13.BrH.Pd/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43;1-2-3-7-10-8-5-4-6-9-10;;/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3;5-6,8-9H,2-3,7H2,1H3;1H;/q;-1;;+2/p-1 |
Clé InChI |
GEMHNHWISAQKKZ-UHFFFAOYSA-M |
SMILES canonique |
CCCCC1=CC=[C-]C=C1.CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C.Br[Pd+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


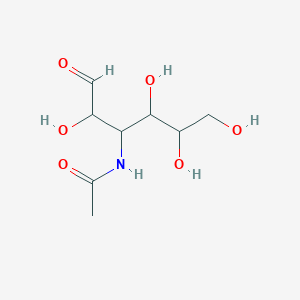
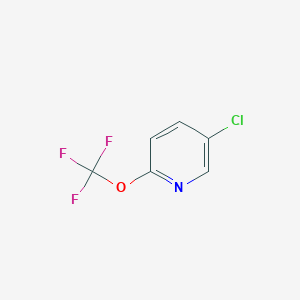
![4,5-Dibromobenzo[d][1,3]dioxole](/img/structure/B14771796.png)
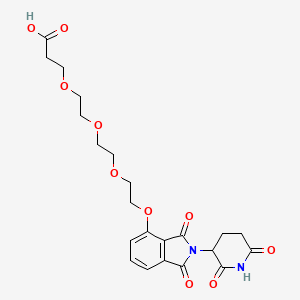
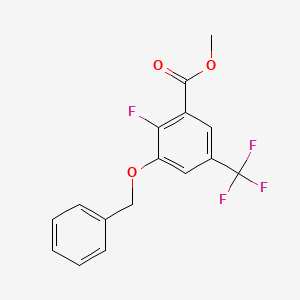
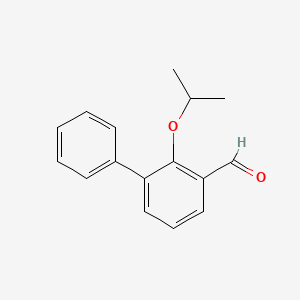
![4-(cyclopropylmethoxy)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14771828.png)
